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Introduction

1-aminocyclopropane-1-carboxylate (ACC) deaminase is an enzyme produced by various soil

microorganisms, including plant growth-promoting rhizobacteria (PGPR). This enzyme plays a

crucial role in mitigating the inhibitory effects of stress-induced ethylene in plants.[1][2][3] Under

abiotic or biotic stress conditions, plants synthesize ACC, the immediate precursor to the stress

hormone ethylene.[1][2] Elevated ethylene levels can inhibit root elongation and overall plant

growth. PGPR containing ACC deaminase can sequester and cleave plant-exuded ACC into α-

ketobutyrate and ammonia, thereby reducing the amount of ACC available for ethylene

synthesis and promoting plant growth and stress tolerance.[1][3][4] The quantitative analysis of

ACC deaminase activity is therefore essential for screening and characterizing effective PGPR

strains for applications in sustainable agriculture and for researchers developing biostimulants

and biofertilizers.
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The most common quantitative method for determining ACC deaminase activity is a

spectrophotometric assay that measures the amount of α-ketobutyrate produced when the

enzyme cleaves ACC.[5][6][7] The α-ketobutyrate generated in the reaction is derivatized with

2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored phenylhydrazone.

Following the addition of a strong base (NaOH), this compound develops a distinct color that

can be quantified by measuring its absorbance at 540 nm.[7][8] The enzyme activity is then

calculated by comparing the absorbance to a standard curve of known α-ketobutyrate

concentrations and is typically expressed as nanomoles or micromoles of α-ketobutyrate

produced per milligram of protein per hour.[5][7]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of ACC deaminase action and the

general workflow for its quantitative analysis.
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Caption: Role of bacterial ACC deaminase in lowering plant ethylene levels.
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Caption: Experimental workflow for the quantitative ACC deaminase assay.

Experimental Protocols
This section provides a detailed methodology for the quantitative colorimetric assay of ACC

deaminase activity, adapted from protocols described by Penrose and Glick (2003) and Honma

and Shimomura (1978).[5][7]
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Principle: To accurately quantify the product of the enzymatic reaction, a standard curve

must be generated using known concentrations of α-ketobutyrate.

Reagents:

α-ketobutyrate stock solution (e.g., 100 mM).

0.1 M Tris-HCl (pH 8.5).

0.56 M HCl.

2,4-dinitrophenylhydrazine (DNPH) reagent (0.2% in 2 M HCl).

2 M NaOH.

Procedure:

Prepare a series of dilutions from the α-ketobutyrate stock solution in 0.1 M Tris-HCl (pH

8.5) to obtain standards ranging from 0.1 to 1.0 µmol.

In separate tubes, add 1 mL of each standard dilution.

Add 800 µL of 0.56 M HCl to each tube.

Add 300 µL of DNPH reagent, vortex, and incubate at 30°C for 30 minutes.[8]

Add 2 mL of 2 M NaOH to each tube and vortex thoroughly to develop the color.

Measure the absorbance of each standard at 540 nm against a blank (containing all

reagents except α-ketobutyrate).

Plot the absorbance values against the corresponding amount (µmol) of α-ketobutyrate to

generate a standard curve.

2. Quantitative ACC Deaminase Assay

Principle: Bacterial cells are grown and induced to produce ACC deaminase. The cells are

then permeabilized, and the enzymatic activity in the cell lysate is measured.
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Materials and Reagents:

Bacterial isolate of interest.

Tryptic Soy Broth (TSB) or other suitable rich medium.

Dworkin-Foster (DF) minimal salts medium.

ACC solution (0.5 M).

0.1 M Tris-HCl (pH 7.6 and pH 8.5).

Toluene.

Reagents for colorimetric reaction (0.56 M HCl, DNPH, 2 M NaOH).

Bradford reagent for protein quantification.

Procedure:

Bacterial Culture and Enzyme Induction:

Inoculate the bacterial strain in 5 mL of TSB medium and incubate at 28-30°C with

shaking until the culture reaches the late-log phase.[9]

Harvest the cells by centrifugation (e.g., 8,000 rpm for 10 min).[6]

Wash the cell pellet twice with DF minimal salts medium to remove any residual

nitrogen sources.[6]

Resuspend the cells in DF minimal medium supplemented with 3 mM ACC as the sole

nitrogen source to induce enzyme synthesis.[5] Incubate with shaking for 24-48 hours.

[6]

Preparation of Cell Extract:

Harvest the induced cells by centrifugation.

Wash the pellet with 0.1 M Tris-HCl (pH 7.6).[10]
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Resuspend the pellet in 600 µL of 0.1 M Tris-HCl (pH 8.5).[10][11]

Add 30 µL of toluene to the cell suspension and vortex vigorously for 30 seconds to

permeabilize the cell membranes.[8][10]

Enzymatic Reaction:

Add 200 µL of the toluenized cell suspension to a microcentrifuge tube.

Add 20 µL of 0.5 M ACC to start the reaction (the final concentration of ACC will be

approximately 3 mM).[10]

As a negative control, prepare a separate tube with 200 µL of cell suspension and 20 µL

of distilled water instead of ACC.[7]

Incubate the tubes at 30°C for 15-30 minutes.[6][8]

Colorimetric Measurement:

Stop the reaction by adding 1 mL of 0.56 M HCl and vortex.[6][8]

Centrifuge at 16,000 rpm for 5 minutes to pellet the cell debris.[6][8]

Transfer 1 mL of the supernatant to a new tube.

Add 800 µL of 0.56 M HCl and 300 µL of DNPH reagent.[8] Vortex and incubate at 30°C

for 30 minutes.[7][8]

Add 2 mL of 2 M NaOH and vortex.[7]

Measure the absorbance at 540 nm.

Protein Quantification:

Determine the total protein concentration of the toluenized cell suspension using the

Bradford method, with Bovine Serum Albumin (BSA) as the standard.[5]

Calculation of Activity:
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Using the standard curve, determine the amount (µmol) of α-ketobutyrate produced in

your sample.

Calculate the specific activity using the following formula:

Activity (µmol/mg/h) = (µmol of α-ketobutyrate) / (mg of protein × incubation time in

hours)

Quantitative Data Summary
The activity of ACC deaminase can vary significantly between different bacterial species and

strains and can be influenced by environmental conditions. The following tables summarize

representative data from published research.

Table 1: ACC Deaminase Activity in Various Bacterial Strains

Bacterial Strain ACC Deaminase Activity Reference

Herbaspirillum frisingense

GSF30T

9.28 µmol α-ketobutyrate mg⁻¹

protein h⁻¹
[7]

Paraburkholderia silvatlantica

NRB142

102.52 µmol α-ketobutyrate

mg⁻¹ protein h⁻¹
[7]

Azospirillum melinis NRB223
24.01 µmol α-ketobutyrate

mg⁻¹ protein h⁻¹
[7]

Klebsiella sp. ECI-10A
539.1 nmol α-ketobutyrate/mg

protein/h
[12][13]

Pseudomonas sp. AF-4B
~450 nmol α-ketobutyrate/mg

protein/h
[12][13]

Pseudomonas sp. Y1
895 nmol α-ketobutyrate/mg

protein/h
[14]

Aneurinibacillus aneurinilyticus

ACC02

>1500 nmol α-ketobutyrate/mg

protein/h
[5]

Paenibacillus sp. ACC06
>1500 nmol α-ketobutyrate/mg

protein/h
[5]
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Table 2: Comparison of ACC Deaminase Activity in Wild-Type and Modified Strains

Bacterial Strain Condition

ACC Deaminase
Activity (µmol α-
ketobutyrate h⁻¹
mg⁻¹ protein)

Reference

Bradyrhizobium sp.

SUTN9-2
Wild-Type (WT) 3.88 [15]

Bradyrhizobium sp.

SUTN9-2

Adaptive Strain

(ACCDadap)
5.58 [15]

Bradyrhizobium sp.

SUTN9-2

Increased Gene Copy

(pMG103::acdRS)
34.72 [15]

Table 3: ACC Deaminase Activity Under Stress vs. Non-Stress Conditions

Bacterial Strain Condition

ACC Deaminase
Activity (µM α-
ketobutyrate/mg
protein/h)

Reference

Pseudomonas sp.

SorgP4
Non-Stress 3.71 [16]

Pseudomonas sp.

SorgP4

Drought Stress (-0.30

MPa)
1.42 [16]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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